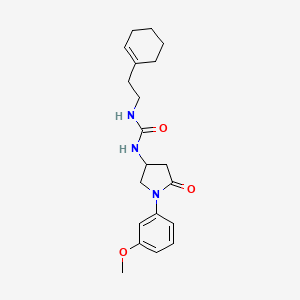

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h5-6,8-9,13,16H,2-4,7,10-12,14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNASFJCIQHMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:

Formation of the Cyclohexene Derivative: Starting with cyclohexene, the compound undergoes a series of reactions to introduce the ethyl group at the 2-position.

Synthesis of the Pyrrolidinone Derivative: The pyrrolidinone moiety is synthesized separately, often starting from a suitable amine and a ketone.

Coupling Reaction: The cyclohexene derivative and the pyrrolidinone derivative are then coupled using a urea-forming reaction, typically involving reagents such as isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.

Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield carboxylic acids or aldehydes.

Reduction: May produce alcohols or amines.

Substitution: Can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

A significant application of this compound lies in its potential as an enzyme inhibitor. Research indicates that similar urea derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, compounds within the same class have shown IC50 values ranging from 0.63 µM to 21.25 µM for urease inhibition . The structural characteristics of this compound suggest it may exhibit comparable or enhanced inhibitory effects.

Urease Inhibition Studies

Research has demonstrated that certain urea derivatives exhibit strong urease inhibitory activity. For example, a study showed that modifications in the urea structure led to significantly lower IC50 values compared to standard references. This suggests that 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may similarly inhibit urease effectively .

Antibacterial Screening

A comparative analysis of structurally analogous compounds revealed promising antibacterial properties against multiple strains. These findings imply that structural modifications can enhance bioactivity. Although specific data on this compound's antibacterial efficacy remain limited, ongoing research aims to elucidate these pathways further.

Mechanism of Action

The mechanism by which 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues with Urea Backbones

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Cyclohexenylethyl Group: Enhances lipophilicity compared to simpler alkyl chains (e.g., ethyl or propyl). This may improve membrane permeability but reduce solubility . Methoxyphenyl Position: The 3-methoxy substitution in the target compound vs. Pyrrolidinone vs. Heteroaromatic Moieties: The pyrrolidinone ring (target compound) offers conformational flexibility, whereas isoquinoline (Compound 9 ) or pyridine ( ) groups provide rigid, planar structures for π-stacking.

Synthetic Routes :

Pharmacological and Physicochemical Implications

- Hydrogen Bonding: The pyrrolidinone’s carbonyl and urea groups may engage in hydrogen bonding with biological targets, similar to analgesic compound 3 in .

- Metabolic Stability : Methoxy groups (as in the target compound and ) are prone to demethylation, whereas halogenated analogs (e.g., ) may exhibit longer half-lives .

Biological Activity

The compound 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea , also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties and mechanisms of action, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 404.5 g/mol. The structure features a urea linkage, which is significant in many biologically active compounds.

Anticancer Properties

Recent studies have demonstrated that derivatives of urea, including the compound , exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Target Compound | A549 (Lung Cancer) | 2.39 ± 0.10 |

| HCT-116 (Colorectal Cancer) | 3.90 ± 0.33 | |

| Sorafenib (Control) | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

The target compound demonstrated comparable potency to the positive control, Sorafenib, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of critical signaling pathways associated with cancer cell proliferation. Specifically, it has been suggested that the urea moiety interacts with the BRAF protein, forming hydrogen bonds that inhibit its activity, which is crucial for cell growth and survival in several cancer types .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl and cyclohexenyl rings can significantly influence the compound's biological activity. For instance, substituents at specific positions on the pyridinyl ring were found to enhance antiproliferative effects against cancer cells .

Case Studies

In one notable study, a series of related compounds were synthesized and evaluated for their biological activity. The results indicated that structural variations led to differing levels of efficacy against various cancer cell lines, underscoring the importance of chemical structure in therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.